molecular formula C10H17Cl2N3O B1383191 1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride CAS No. 1820734-44-8

1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride

Cat. No. B1383191
M. Wt: 266.16 g/mol
InChI Key: DJKNECKRVGNXEM-UHFFFAOYSA-N
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Description

“1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride” is a chemical compound with the CAS Number: 1820734-44-8 . Its molecular weight is 266.17 and its IUPAC name is 1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O.2ClH/c11-5-8-1-2-10(12-6-8)13-4-3-9(14)7-13;;/h1-2,6,9,14H,3-5,7,11H2;2*1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.17 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Pharmacology

  • Synthesis of Pharmaceutical Intermediates

    The compound has been utilized in the synthesis of key pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid. This process involves a palladium-catalyzed cyanation/reduction sequence and is significant for pharmaceutical manufacturing (Wang et al., 2006).

  • Production of Molecular Scaffolds for Medicinal Chemistry

    It has been used in the two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines. These products derived from a three-dimensional molecular scaffold are potentially useful in medicinal chemistry for creating small molecules that adapt optimally to biological targets (Schmid, Schühle, & Austel, 2006).

  • Synthesis of Pyrroles

    It is instrumental in the synthesis of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, crucial for developing compounds with potential biological activity. The cyclization reaction proceeds through a (2-pyridyl)methylimine (Klappa, Rich, & McNeill, 2002).

  • Monoamine Oxidase Inactivators

    Derivatives of this compound, such as 4-(aminomethyl)-1-aryl-2-pyrrolidinones, have been synthesized and identified as monoamine oxidase B inactivators. This represents a new class of monoamine oxidase inactivators with potential applications in treating neurological disorders (Ding & Silverman, 1992).

Biomedical Research

  • Cancer Research: Compounds like 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone synthesized from 1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride have shown inhibitory activities against ribonucleotide reductase and cytotoxicity against leukemia, highlighting their potential in cancer treatment (Liu et al., 1996).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, you may want to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-[5-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-5-8-1-2-10(12-6-8)13-4-3-9(14)7-13;;/h1-2,6,9,14H,3-5,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKNECKRVGNXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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